7,8-Difluoro-2-methylquinoline
Overview
Description
7,8-Difluoro-2-methylquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and chemical stability of the compound .
Mechanism of Action
Target of Action
Quinolines, the family to which this compound belongs, are known to interact with various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .
Mode of Action
Quinolines often interact with their targets through a variety of mechanisms, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Biochemical Pathways
Quinolines are known to influence a wide range of biochemical pathways due to their interactions with various enzymes .
Result of Action
Quinolines are known to exhibit a remarkable biological activity, including antibacterial, antineoplastic, and antiviral activities .
Biochemical Analysis
Biochemical Properties
7,8-Difluoro-2-methylquinoline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, fluorinated quinolines, including this compound, are known to inhibit certain enzymes, which can lead to antibacterial, antineoplastic, and antiviral activities . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, thereby inhibiting their catalytic activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, fluorinated quinolines have been shown to penetrate cell membranes effectively and inhibit bacterial DNA-gyrase, leading to high antibacterial activity . Additionally, this compound may affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cellular metabolism and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, the incorporation of fluorine atoms into the quinoline ring enhances the compound’s ability to inhibit bacterial DNA-gyrase, thereby preventing bacterial replication . Additionally, this compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that fluorinated quinolines, including this compound, exhibit high stability under various conditions . Prolonged exposure to the compound may lead to gradual degradation, which can affect its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or antineoplastic activity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of fluorinated quinolines have been associated with hepatotoxicity and nephrotoxicity in animal studies . Therefore, it is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the metabolism of quinoline derivatives often involves hydroxylation and subsequent conjugation reactions . These metabolic transformations can affect the bioavailability and activity of this compound in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to interact with specific transporters and binding proteins, which facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, the localization of this compound in the nucleus may enhance its ability to interact with DNA and transcription factors, thereby influencing gene expression and cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-2-methylquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms on a quinoline precursor with fluorine atoms. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7,8-Difluoro-2-methylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield partially or fully reduced quinoline derivatives.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: KF in DMSO at elevated temperatures.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7,8-Difluoro-2-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Medicine: Explored for its antibacterial, antiviral, and anticancer properties. Fluorinated quinolines are known to exhibit enhanced biological activity, making them promising candidates for drug development.
Comparison with Similar Compounds
- 7-Fluoro-2-methylquinoline
- 8-Fluoro-2-methylquinoline
- 7,8-Dichloro-2-methylquinoline
Comparison: 7,8-Difluoro-2-methylquinoline is unique due to the presence of two fluorine atoms at the 7 and 8 positions, which can significantly alter its chemical and biological properties compared to mono-fluorinated or chlorinated analogs. The dual fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a more potent and versatile compound in various applications .
Properties
IUPAC Name |
7,8-difluoro-2-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJNGCGMUPTZON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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